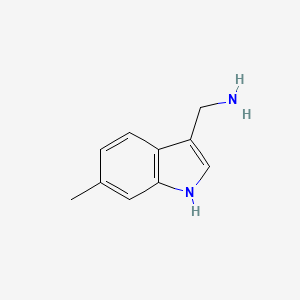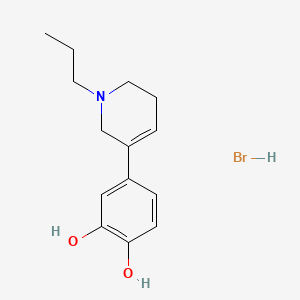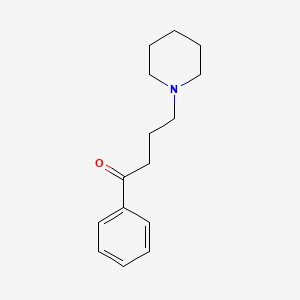
1-(3-Chlorobenzyl)-5-oxopyrrolidine-2-carboxylicacid
Übersicht
Beschreibung
1-(3-Chlorobenzyl)-5-oxopyrrolidine-2-carboxylicacid is an organic compound with a complex structure that includes a chlorobenzyl group, a pyrrolidine ring, and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzyl)-5-oxopyrrolidine-2-carboxylicacid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the chlorobenzyl group and the carboxylic acid functional group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated control systems and real-time monitoring to maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chlorobenzyl)-5-oxopyrrolidine-2-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of new derivatives.
Substitution: The chlorobenzyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorobenzyl)-5-oxopyrrolidine-2-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development and as a pharmacological agent.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial applications.
Wirkmechanismus
The mechanism by which 1-(3-Chlorobenzyl)-5-oxopyrrolidine-2-carboxylicacid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to changes in cellular function and activity. The exact molecular targets and pathways are subjects of ongoing research, with studies aiming to elucidate the compound’s precise mode of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Chlorobenzyl)-5-oxopyrrolidine-2-carboxylic acid
- 1-(3-Bromobenzyl)-5-oxopyrrolidine-2-carboxylic acid
- 1-(3-Methylbenzyl)-5-oxopyrrolidine-2-carboxylic acid
Uniqueness
1-(3-Chlorobenzyl)-5-oxopyrrolidine-2-carboxylicacid stands out due to the specific positioning of the chlorobenzyl group, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions and applications compared to its similar counterparts.
Eigenschaften
Molekularformel |
C12H12ClNO3 |
|---|---|
Molekulargewicht |
253.68 g/mol |
IUPAC-Name |
1-[(3-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H12ClNO3/c13-9-3-1-2-8(6-9)7-14-10(12(16)17)4-5-11(14)15/h1-3,6,10H,4-5,7H2,(H,16,17) |
InChI-Schlüssel |
HTTLIOSKZPIJHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1C(=O)O)CC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














